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Compound of Interest

Compound Name: Thenalidine

Cat. No.: B1682244

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of Thenalidine. The information is intended for researchers, scientists, and
professionals involved in drug development and medicinal chemistry.

Introduction

Thenalidine is a first-generation antihistamine that possesses anticholinergic properties and
was primarily used as an antipruritic agent.[1][2] It belongs to the piperidine class of H1-
receptor antagonists.[2] First introduced in the 1950s, Thenalidine was later withdrawn from
the Canadian, US, and UK markets in 1963 due to concerns regarding its association with
neutropenia, a serious condition characterized by a low count of neutrophils, a type of white
blood cell.[1][2] Despite its withdrawal from clinical use, the study of its chemical characteristics
and synthesis remains relevant for the understanding of piperidine-based antihistamines and
their structure-activity relationships.

Chemical Structure and Properties

Thenalidine is chemically identified as 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-
amine.[2] Its structure features a central piperidine ring, which is a common scaffold in many
biologically active compounds.

Chemical Identifiers:
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e IUPAC Name: 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine[2]
e CAS Number: 86-12-4[1]

e Molecular Formula: C17H22N2S[2]

e SMILES: CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3|2]

e INChl: INChl=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-
15/h2-8,13,16H,9-12,14H2,1H3[2]

e InChlKey: KLOHYVOVXOUKQI-UHFFFAOYSA-N[2]
Synonyms:

o 1-Methyl-4-(N-2-thenylanilino)piperidine[2]

o Thenophenopiperidine[2]

e Sanbosten[2]

The chemical structure of Thenalidine is depicted below:

l~.Chemical structure of Thenalidine

Physicochemical and Pharmacological Properties:

The following table summarizes the key quantitative data for Thenalidine.
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Property Value Reference(s)
Molecular Weight 286.44 g/mol [1]
Melting Point 96 °C [2]
Boiling Point 159 °C at 0.02 mmHg [2]
3.36 £ 0.06; 8.39 + 0.07 (in
pKa
H20 at 1=0.30)
LogP (calculated) 3.8

o ) Not explicitly found in the
H1 Receptor Affinity (Ki) )
searched literature.

Synthesis of Thenalidine

The primary synthetic route to Thenalidine involves the N-alkylation of a secondary amine

precursor.

The synthesis of Thenalidine is achieved through the reaction of 1-methyl-4-

phenylaminopiperidine with 2-chloromethylthiophene. This reaction is a nucleophilic

substitution where the secondary amine of the piperidine derivative acts as the nucleophile,

displacing the chloride from 2-chloromethylthiophene.
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Starting Materials

1-methyl-4-phenylaminopiperidine 2-chloromethylthiophene

N-Alkylation

Thenalidine

Click to download full resolution via product page
Caption: Synthetic workflow for Thenalidine.

A detailed, step-by-step experimental protocol for the synthesis of Thenalidine is not readily
available in the public domain literature. However, based on the known reaction and general
procedures for N-alkylation of piperidine derivatives, a generalized protocol can be proposed.

Reaction: 1-methyl-4-phenylaminopiperidine + 2-chloromethylthiophene — Thenalidine

Materials:

1-methyl-4-phenylaminopiperidine

2-chloromethylthiophene

Anhydrous potassium carbonate (K2COs) or another suitable non-nucleophilic base

A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile

Diethyl ether or other suitable solvent for extraction
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e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate or sodium sulfate
Procedure:

e To a solution of 1-methyl-4-phenylaminopiperidine in the chosen solvent, add the base (e.g.,
K2COs, approximately 1.5-2.0 equivalents).

 Stir the mixture at room temperature for a short period to ensure homogeneity.

¢ Add 2-chloromethylthiophene (approximately 1.0-1.2 equivalents) to the reaction mixture,
potentially dropwise if the reaction is exothermic.

e Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the
reaction progress by a suitable technique such as thin-layer chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature.

« Filter off the inorganic base and wash the filter cake with a small amount of the reaction
solvent.

o Concentrate the filtrate under reduced pressure to remove the solvent.
» Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

o Separate the organic layer and wash it sequentially with saturated agueous sodium
bicarbonate solution and brine.

o Dry the organic layer over an anhydrous drying agent (e.g., MgSOa), filter, and concentrate
under reduced pressure to yield the crude product.

» Purify the crude Thenalidine by a suitable method, such as column chromatography or
recrystallization, to obtain the final product.
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Note: This is a generalized protocol and would require optimization of reaction conditions,
including solvent, base, temperature, and reaction time, for optimal yield and purity.

Mechanism of Action and Signaling Pathway

Thenalidine functions as a competitive antagonist at the histamine Hi receptor. In allergic and
inflammatory responses, histamine is released from mast cells and binds to Hi1 receptors on
various cell types, initiating a signaling cascade. Thenalidine, by blocking this binding,
prevents the downstream effects of histamine.

The Hi receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine,
couples to the Gg/11 alpha subunit. This activates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIPz) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IPs triggers the release of intracellular calcium, while DAG activates
protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors
such as NF-kB, resulting in the expression of pro-inflammatory cytokines and other mediators
of the allergic response. Thenalidine inhibits this pathway at its inception by preventing
histamine from binding to the Hi receptor.
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Caption: Thenalidine's antagonism of the H1 receptor signaling pathway.
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Conclusion

Thenalidine serves as a classic example of a piperidine-based first-generation antihistamine.
While its clinical utility was cut short due to safety concerns, its chemical structure and
synthesis provide valuable insights for medicinal chemists in the design of new Hi receptor
antagonists with improved safety profiles. The straightforward N-alkylation synthesis is a
common strategy in the preparation of such compounds. Understanding its mechanism of
action at the molecular level further aids in the rational design of drugs targeting the histamine
H1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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